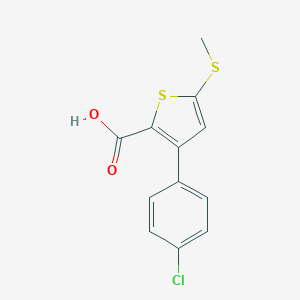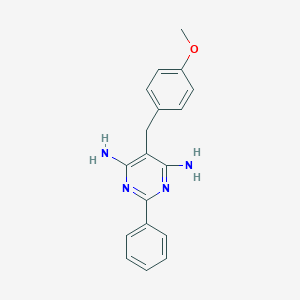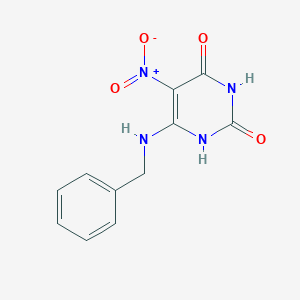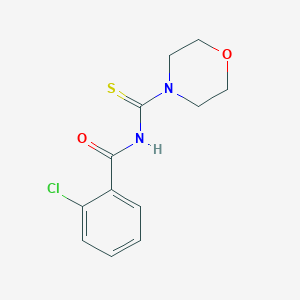
6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is an organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenyl group and multiple methyl groups
Aplicaciones Científicas De Investigación
6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylphenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxazine derivatives.
Substitution: Formation of halogenated or nitro-substituted benzoxazine compounds.
Mecanismo De Acción
The mechanism of action of 6,8-dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dimethyl-2-(4-methylphenyl)-4H-chromen-4-one: Similar in structure but with a chromen ring instead of a benzoxazine ring.
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid: Contains a quinoline ring and a carboxylic acid group, differing in functional groups and ring structure.
Uniqueness
6,8-Dimethyl-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
6,8-dimethyl-2-(4-methylphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10-4-6-13(7-5-10)16-18-15-12(3)8-11(2)9-14(15)17(19)20-16/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWQBQVAGWCOIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=O)O2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B368591.png)
![N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B368592.png)
![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B368593.png)
![N-({1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B368594.png)
![N-{[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]methyl}furan-2-carboxamide](/img/structure/B368595.png)
![N-{1-[1-(4-phenoxybutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B368598.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368600.png)
![N-({1-[(4-bromophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B368602.png)
![N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide](/img/structure/B368603.png)





